molecular formula C17H28N6O3 B2456757 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide CAS No. 1226438-31-8

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide

Cat. No.: B2456757
CAS No.: 1226438-31-8
M. Wt: 364.45
InChI Key: YWMUZEABCSNKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H28N6O3 and its molecular weight is 364.45. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics

Research by Möller et al. (2017) on the structural motif of 1,4-disubstituted aromatic piperazines, which are recognized by aminergic G protein-coupled receptors, discovered that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core results in high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for conditions like psychosis. The study also found that the stereochemistry of the headgroup in these compounds influences their functional selectivity at dopamine D2 receptors, highlighting the complex relationship between structure and activity in this class of compounds (Möller et al., 2017).

Synthesis and Receptor Binding

Li Guca (2014) synthesized derivatives from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde, demonstrating that these compounds are potential dopamine D4 receptor ligands based on their in vitro receptor binding assay results. This work underscores the utility of the compound's framework in developing receptor-specific ligands, which could be pivotal in drug discovery efforts targeting the central nervous system (Li Guca, 2014).

Antimicrobial Activity

Patel et al. (2011) explored the antimicrobial properties of new pyridine derivatives, indicating the broader spectrum of biological activities associated with compounds having a piperazine and pyrazole core. This research highlights the potential of such compounds in antimicrobial therapy and the importance of structural modifications to enhance biological activity (Patel et al., 2011).

PET Imaging Agent for Neuroinflammation

Wang et al. (2018) synthesized a derivative for use as a potential PET imaging agent for visualizing the IRAK4 enzyme in neuroinflammatory conditions. This study demonstrates the compound's relevance in developing diagnostic tools for neuroinflammation and possibly other neurological disorders, underscoring the versatility of the pyrazole-piperazine framework in biomedical research (Wang et al., 2018).

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O3/c1-20-8-10-23(11-9-20)18-15(24)13-4-6-22(7-5-13)17(25)14-12-21(2)19-16(14)26-3/h12-13H,4-11H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMUZEABCSNKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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